Cas no 2250242-47-6 (Quinoline(dichlorophenyl)dibutoxy Aripiprazole)

Quinoline(dichlorophenyl)dibutoxy Aripiprazole 化学的及び物理的性質
名前と識別子
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- 7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
- 7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-1H-quinolin-2-one
- Quinoline(dichlorophenyl)dibutoxy Aripiprazole
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- インチ: 1S/C27H33Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-11,20H,1-4,12-19H2,(H,30,33)
- InChIKey: SFEQZCAXAKBPEQ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1N1CCN(CCCCOCCCCOC2=CC=C3C=CC(NC3=C2)=O)CC1)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 12
- 複雑さ: 674
- トポロジー分子極性表面積: 54
- XLogP3: 5.5
Quinoline(dichlorophenyl)dibutoxy Aripiprazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B595655-10mg |
Quinoline(dichlorophenyl)dibutoxy Aripiprazole |
2250242-47-6 | 10mg |
$ 1499.00 | 2023-04-18 | ||
TRC | B595655-1mg |
Quinoline(dichlorophenyl)dibutoxy Aripiprazole |
2250242-47-6 | 1mg |
$ 190.00 | 2023-04-18 |
Quinoline(dichlorophenyl)dibutoxy Aripiprazole 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
Quinoline(dichlorophenyl)dibutoxy Aripiprazoleに関する追加情報
Quinoline(dichlorophenyl)dibutoxy Aripiprazole: A Comprehensive Overview
Quinoline(dichlorophenyl)dibutoxy Aripiprazole, identified by the CAS number 2250242-47-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule represents a derivative of Aripiprazole, a well-known atypical antipsychotic agent, with modifications to its structure to enhance its pharmacokinetic properties and therapeutic efficacy. The inclusion of a quinoline moiety, along with a dichlorophenyl group and dibutoxy substituents, introduces unique chemical and biological characteristics that make this compound a promising candidate for further research and potential clinical applications.
The structural modification of Aripiprazole to incorporate a quinoline ring is a strategic approach to improve the drug's solubility, bioavailability, and stability. Quinoline derivatives are widely studied in drug discovery due to their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The addition of the dichlorophenyl group further enhances the molecule's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and exert its effects on central nervous system targets.
The dibutoxy substituents in the molecule play a critical role in modulating the pharmacokinetic profile of the compound. These groups are known to increase the molecule's hydrophilicity, which can improve its solubility in aqueous solutions and facilitate its absorption in the gastrointestinal tract. This balance between lipophilicity and hydrophilicity is essential for achieving optimal drug delivery and minimizing adverse effects.
Recent studies have focused on the biological activity of Quinoline(dichlorophenyl)dibutoxy Aripiprazole, particularly its ability to modulate dopamine and serotonin signaling pathways. These pathways are central to the treatment of schizophrenia, bipolar disorder, and other neuropsychiatric conditions. Preclinical data suggest that this compound exhibits potent antipsychotic activity while demonstrating reduced side effects compared to traditional antipsychotics. This makes it a potential candidate for addressing unmet needs in mental health therapeutics.
In terms of synthesis, the development of Quinoline(dichlorophenyl)dibutoxy Aripiprazole involves advanced organic chemistry techniques, including Suzuki coupling and nucleophilic substitution reactions. These methods allow for precise control over the molecular structure, ensuring high purity and consistency in the final product. The synthesis process also incorporates green chemistry principles to minimize environmental impact and improve sustainability.
The pharmacokinetic properties of this compound have been extensively studied using in vitro and in vivo models. Results indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for its potential use as an oral medication. Additionally, preliminary toxicity studies suggest that it has a favorable safety profile, with minimal off-target effects observed at therapeutic doses.
The application of computational chemistry tools has been instrumental in understanding the molecular interactions of Quinoline(dichlorophenyl)dibutoxy Aripiprazole. Molecular docking studies reveal that it binds effectively to dopamine D2 receptors and serotonin 5-HT1A receptors, which are key targets for antipsychotic drugs. These findings are supported by experimental data showing potent receptor binding affinity and functional activity in cell-based assays.
In conclusion, Quinoline(dichlorophenyl)dibutoxy Aripiprazole, CAS number 2250242-47-6, represents a significant advancement in antipsychotic drug development. Its unique chemical structure, combined with promising preclinical results, positions it as a potential next-generation therapeutic agent for treating neuropsychiatric disorders. Continued research into its mechanism of action, efficacy, and safety will be essential for advancing this compound into clinical trials and ultimately improving patient outcomes.
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